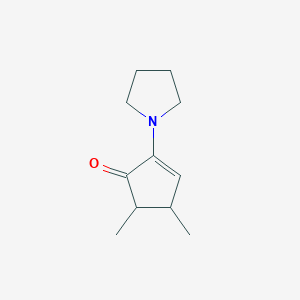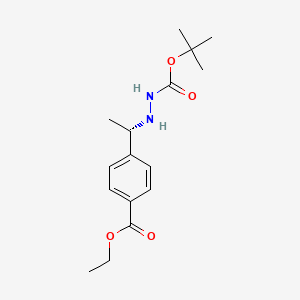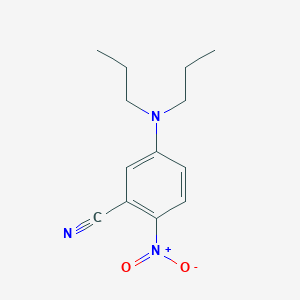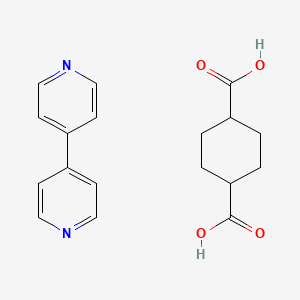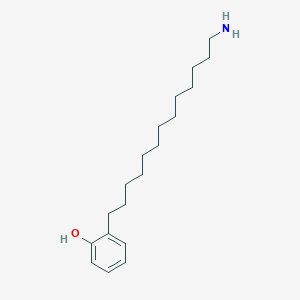
2-(13-Aminotridecyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(13-Aminotridecyl)phenol is an organic compound with the chemical formula C19H33NO . It consists of a phenol group attached to a 13-carbon aliphatic chain with an amine group at the end. This compound is part of the phenol family, which is known for its aromatic ring bonded to a hydroxyl group. Phenolic compounds are widely studied due to their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(13-Aminotridecyl)phenol can be achieved through several methods, including nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions . One common method involves the reaction of an aryl halide with a nucleophile under basic conditions to form the phenol derivative . Another method includes the use of organometallic compounds derived from aryl halides .
Industrial Production Methods
Industrial production of phenolic compounds often involves the Hock process, where cumene is oxidized to form phenol and acetone
Analyse Chemischer Reaktionen
Types of Reactions
2-(13-Aminotridecyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, such as nitration and bromination
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt.
Reduction: Various reducing agents.
Substitution: Electrophiles like nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro- and bromo-phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(13-Aminotridecyl)phenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in modulating biological pathways.
Industry: Used in the formulation of various industrial products, including antioxidants and stabilizers.
Wirkmechanismus
The mechanism of action of 2-(13-Aminotridecyl)phenol involves its interaction with molecular targets and pathways. Phenolic compounds are known to exert their effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Modulation of Signaling Pathways: Influencing intracellular signaling molecules and pathways involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
2-(13-Aminotridecyl)phenol can be compared with other phenolic compounds, such as:
Phenol: The parent compound with a simpler structure.
2-(13-Aminododecyl)phenol: A similar compound with a shorter aliphatic chain.
2-(13-Aminotetradecyl)phenol: A similar compound with a longer aliphatic chain.
The uniqueness of this compound lies in its specific aliphatic chain length, which may influence its chemical properties and applications .
Eigenschaften
CAS-Nummer |
141920-81-2 |
|---|---|
Molekularformel |
C19H33NO |
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
2-(13-aminotridecyl)phenol |
InChI |
InChI=1S/C19H33NO/c20-17-13-9-7-5-3-1-2-4-6-8-10-14-18-15-11-12-16-19(18)21/h11-12,15-16,21H,1-10,13-14,17,20H2 |
InChI-Schlüssel |
GGMJDFREQXSDSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCCCCCCCCCCCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
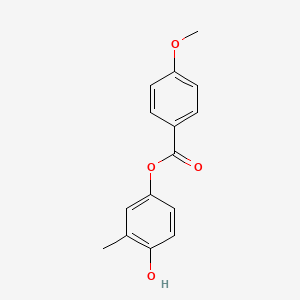
![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)

![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)
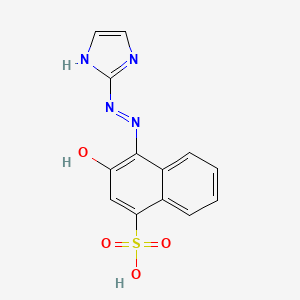

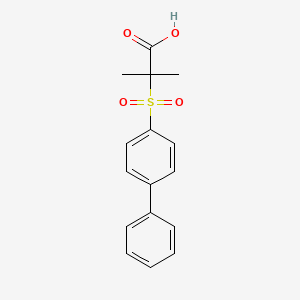
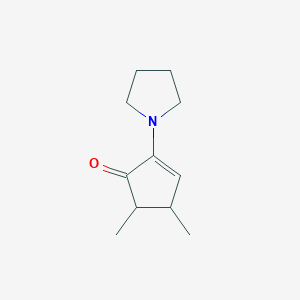
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
